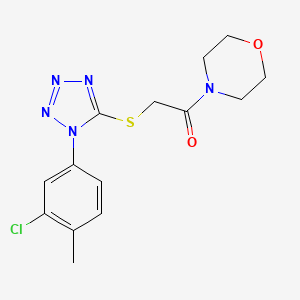

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Description

This compound features a tetrazole core substituted at the 1-position with a 3-chloro-4-methylphenyl group. A thioether bridge connects the tetrazole to a morpholinoethanone moiety. The chloro and methyl groups on the aromatic ring likely enhance lipophilicity, while the morpholine ring may improve solubility in polar solvents. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O2S/c1-10-2-3-11(8-12(10)15)20-14(16-17-18-20)23-9-13(21)19-4-6-22-7-5-19/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFSKRCQDJRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 3-chloro-4-methylphenyl isocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with morpholine and ethanone derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and morpholine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The chlorinated aromatic ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Heterocycle Core : The tetrazole in the target compound offers metabolic stability compared to triazoles (Ev. 1, 4), which may be more prone to oxidation .

- Aryl Substituents : The 3-chloro-4-methylphenyl group balances lipophilicity and steric bulk, whereas fluorophenyl (Ev. 1) or dichlorophenyl (Ev. 5) groups increase polarity or electron-withdrawing effects.

- Terminal Groups: The morpholinoethanone moiety likely enhances solubility compared to phenyl (Ev. 1) or ethanol (Ev. 3) groups.

Key Observations :

- The target compound’s synthesis likely follows a nucleophilic substitution pathway, similar to Ev. 1, where sodium ethoxide deprotonates the tetrazole for thioether formation .

- Heterogeneous catalysis (Ev. 3) using PEG-400 and bleaching earth clay offers eco-friendly advantages over traditional methods .

Physicochemical and Functional Implications

- Solubility: Morpholinoethanone’s polar oxygen and nitrogen atoms may improve aqueous solubility compared to phenyl (Ev. 1) or cyano-terminated pyrimidines (Ev. 5) .

- Stability : The tetrazole-thioether linkage is less hydrolytically labile than ester or amide bonds in related compounds.

Biological Activity

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound characterized by its unique structural components, including a tetrazole ring, morpholine moiety, and chlorinated aromatic ring. This compound has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.8 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |

| Molecular Formula | C₁₄H₁₆ClN₅O₂S |

| Molecular Weight | 353.8 g/mol |

| CAS Number | 878701-71-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The tetrazole ring and morpholine moiety facilitate hydrogen bonding and other interactions that influence the activity of these targets. The chlorinated aromatic ring enhances the compound's binding affinity, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, thereby modulating immune responses. This activity makes it a candidate for further investigation in the treatment of inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and the disruption of mitochondrial function.

Case Studies

A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | Doxorubicin: 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.